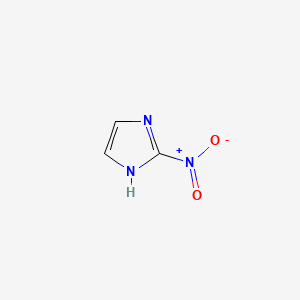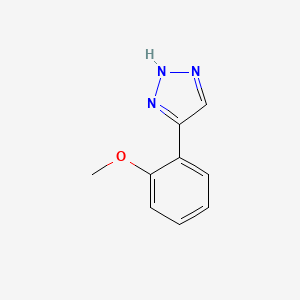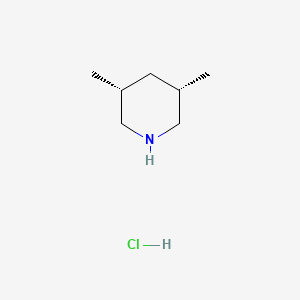
Chromium silicon monoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium silicon monoxide is a compound that combines chromium, silicon, and oxygen. It is known for its high thermal stability and unique electro-thermal properties, making it suitable for various industrial and scientific applications . This compound is typically used in glass, optic, and ceramic applications due to its insolubility and stability .
Preparation Methods
The preparation of chromium silicon monoxide can be achieved through several synthetic routes. One common method involves the vacuum silicothermic reduction of silicon dioxide with chromium. This process requires precise control of temperature and molar ratios to optimize the volatilization of silicon monoxide . Another method includes the ball milling followed by chemical vapor deposition, which is used to prepare silicon monoxide/graphite/multi-walled carbon nanotubes composites .
Chemical Reactions Analysis
Chromium silicon monoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids and strong reducing agents in redox reactions . The compound’s reactions are influenced by the presence of chromium and silicon, which can form strong chemical bonds with other elements, making it suitable for use in high-temperature environments .
Scientific Research Applications
Chromium silicon monoxide has several scientific research applications. It is used in the development of semiconductor gas sensors due to its high sensitivity and stability . The compound is also explored for its electro-thermal properties, making it a potential candidate for use in electrical memory storage devices . Additionally, it is utilized in the fabrication of protective coatings and secondary battery applications .
Mechanism of Action
The mechanism of action of chromium silicon monoxide involves its interaction with various molecular targets and pathways. The compound’s electro-thermal properties are influenced by the film thickness, atomic proportion of silicon oxide, and annealing temperature . These factors determine the electrical resistivity and thermal conductivity of the compound, which are crucial for its performance in electronic applications .
Comparison with Similar Compounds
Chromium silicon monoxide can be compared with other similar compounds such as chromium(II) oxide and chromium(III) oxide. While chromium(II) oxide is known for its use in high-temperature catalysts, chromium(III) oxide is widely used in gas sensing applications . This compound stands out due to its unique combination of chromium and silicon, which provides enhanced stability and electro-thermal properties .
Similar Compounds::- Chromium(II) oxide (CrO)
- Chromium(III) oxide (Cr2O3)
- Silicon monoxide (SiO)
This compound’s unique properties make it a valuable compound for various industrial and scientific applications, distinguishing it from other chromium and silicon-based compounds.
Properties
IUPAC Name |
chromium;oxoniumylidynesilanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.OSi/c;1-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAMIKIYIFIKFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O+]#[Si-].[Cr] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.081 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B3424771.png)



![Hexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B3424806.png)

![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)





![2,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4'-[2-(2,4-diaminophenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:2)](/img/new.no-structure.jpg)

